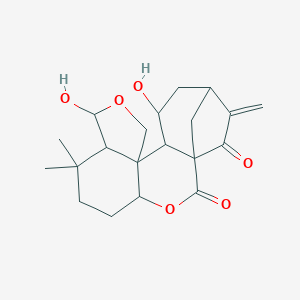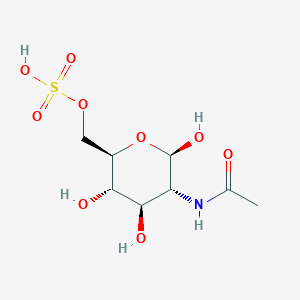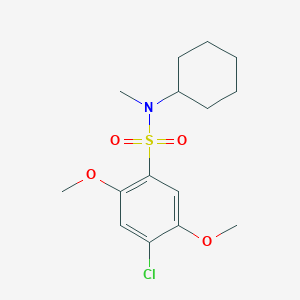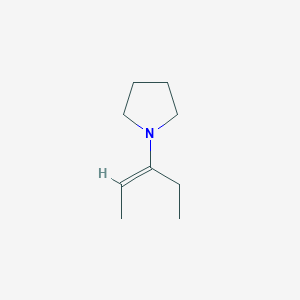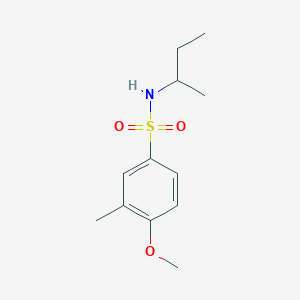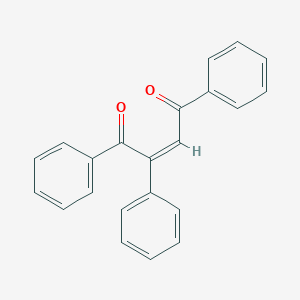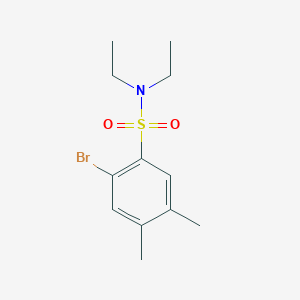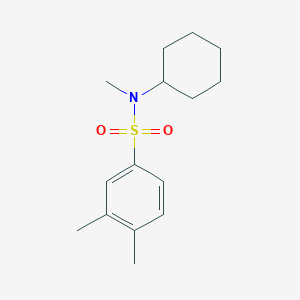
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide, also known as CYT387, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs and has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers in the field of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide involves the inhibition of the Janus kinase (JAK) signaling pathway. JAKs are enzymes that play a crucial role in the activation of various immune cells and the production of pro-inflammatory cytokines. By inhibiting JAKs, this compound can reduce the production of pro-inflammatory cytokines and suppress the activity of immune cells, thereby reducing inflammation and immune-mediated damage.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). It also suppresses the activity of immune cells such as T cells and B cells, thereby reducing inflammation and immune-mediated damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It exhibits significant anti-inflammatory and immunomodulatory activities, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases. However, the compound has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its efficacy in some applications.
Orientations Futures
There are several future directions for the research on N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide. One potential direction is to investigate its efficacy in the treatment of various inflammatory and autoimmune diseases in animal models and clinical trials. Another direction is to explore its potential as a therapy for cancer, as it has been found to exhibit anti-tumor activity in some studies. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with cyclohexylamine. The reaction takes place in the presence of a base such as sodium hydroxide or triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and immunomodulatory activities, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
Propriétés
Formule moléculaire |
C15H23NO2S |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO2S/c1-12-9-10-15(11-13(12)2)19(17,18)16(3)14-7-5-4-6-8-14/h9-11,14H,4-8H2,1-3H3 |
Clé InChI |
DWEMYMAUTSLNTF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2CCCCC2)C |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



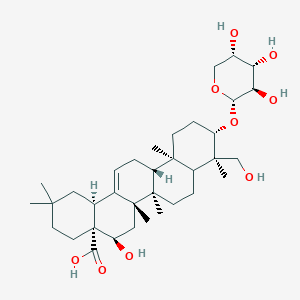
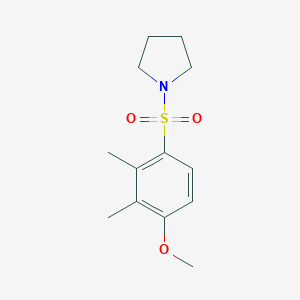
![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
